molecular formula C21H20ClN3O2S2 B2982108 N-(4-chlorophenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 953992-04-6

N-(4-chlorophenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2982108
CAS No.: 953992-04-6
M. Wt: 445.98
InChI Key: NARNCKUTNUAERG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a thiazole ring, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the thiazole intermediate.

    Formation of the Acetamide Moiety: The final step involves the acylation of the thiazole derivative with an appropriate acylating agent, such as acetic anhydride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(4-chlorophenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

N-(4-chlorophenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide can be compared with other thiazole derivatives, such as:

    Thiazole-4-carboxamide: Known for its antimicrobial properties.

    2-Aminothiazole: Used as an intermediate in the synthesis of various pharmaceuticals.

    Thiazole-2-thiol: Investigated for its antioxidant activities.

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S2/c1-14(15-5-3-2-4-6-15)23-19(26)11-18-12-28-21(25-18)29-13-20(27)24-17-9-7-16(22)8-10-17/h2-10,12,14H,11,13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARNCKUTNUAERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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